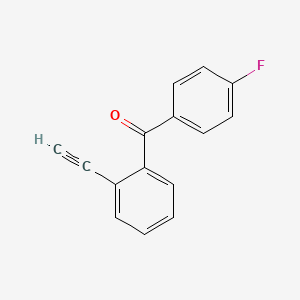
(2-Ethynylphenyl)(4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethynylphenyl)(4-fluorophenyl)methanone is an organic compound that belongs to the class of aryl ketones It features a methanone group bonded to a 2-ethynylphenyl and a 4-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethynylphenyl)(4-fluorophenyl)methanone typically involves the coupling of 2-ethynylphenylboronic acid with 4-fluorobenzoyl chloride using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethynylphenyl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethynyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(2-Ethynylphenyl)(4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of (2-Ethynylphenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The ethynyl and fluorophenyl groups contribute to its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- (2-Fluorophenyl)(4-fluorophenyl)methanone
- (4-Ethynylphenyl)(4-fluorophenyl)methanone
- (4-Fluorophenyl)(2-furyl)methanone
Comparison: (2-Ethynylphenyl)(4-fluorophenyl)methanone is unique due to the presence of both ethynyl and fluorophenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
918442-25-8 |
|---|---|
Molekularformel |
C15H9FO |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
(2-ethynylphenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H9FO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h1,3-10H |
InChI-Schlüssel |
AGPFOLFUWNAKGN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
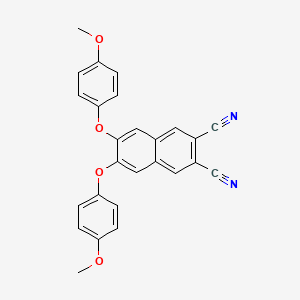
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
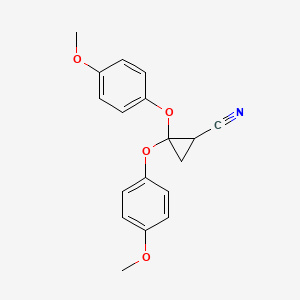
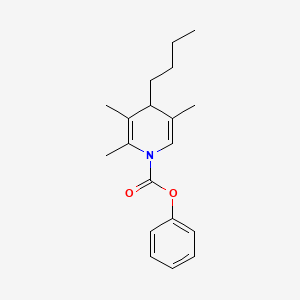
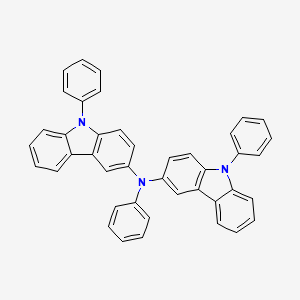

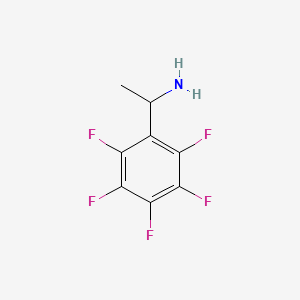
![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
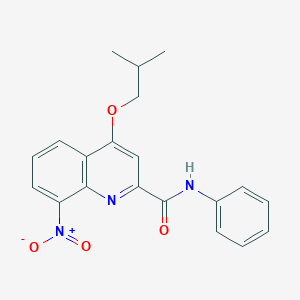

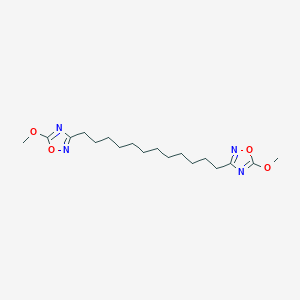
![3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12610135.png)
